
(S)-(3-Fluoropiperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(3-Fluoropiperidin-3-yl)methanol is a chemical compound with the molecular formula C6H12FNO. It is a fluorinated derivative of piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of a fluorine atom at the 3-position of the piperidine ring and a hydroxymethyl group attached to the same carbon. This structural modification imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Fluoropiperidin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine.
Fluorination: The piperidine is subjected to fluorination at the 3-position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydroxymethylation: The fluorinated piperidine is then reacted with formaldehyde in the presence of a reducing agent like sodium borohydride to introduce the hydroxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-(3-Fluoropiperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding piperidine derivative without the hydroxymethyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of (S)-(3-Fluoropiperidin-3-yl)carboxylic acid.
Reduction: Formation of (S)-3-Fluoropiperidine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(S)-(3-Fluoropiperidin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-(3-Fluoropiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Hydroxypiperidine: Lacks the fluorine atom, resulting in different chemical and biological properties.
(S)-3-Fluoropiperidine: Lacks the hydroxymethyl group, affecting its reactivity and interactions.
(S)-(3-Chloropiperidin-3-yl)methanol: Contains a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Uniqueness
(S)-(3-Fluoropiperidin-3-yl)methanol is unique due to the presence of both the fluorine atom and the hydroxymethyl group, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity, while the hydroxymethyl group provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C6H12FNO |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
[(3S)-3-fluoropiperidin-3-yl]methanol |
InChI |
InChI=1S/C6H12FNO/c7-6(5-9)2-1-3-8-4-6/h8-9H,1-5H2/t6-/m0/s1 |
InChI Key |
GLXPGATYWFFNOK-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@](CNC1)(CO)F |
Canonical SMILES |
C1CC(CNC1)(CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate](/img/structure/B13334286.png)
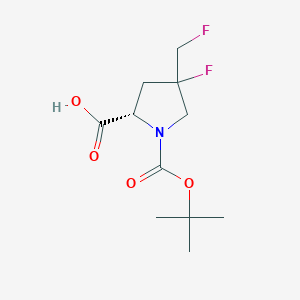
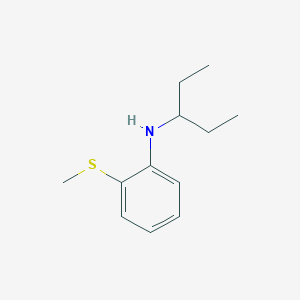
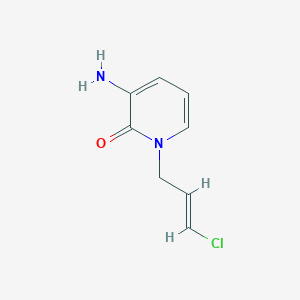
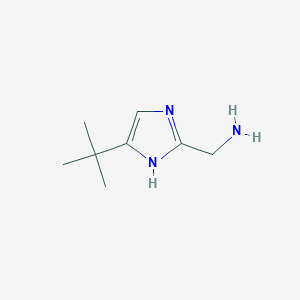
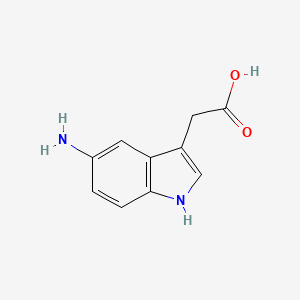
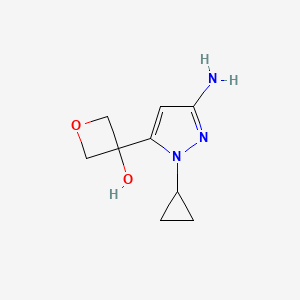
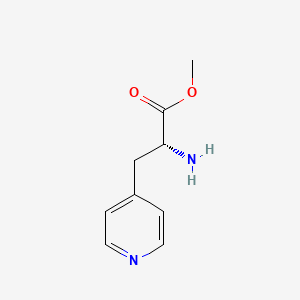

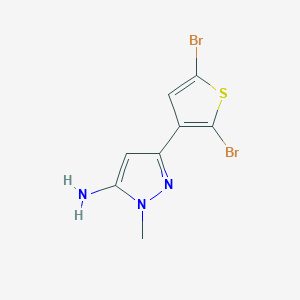
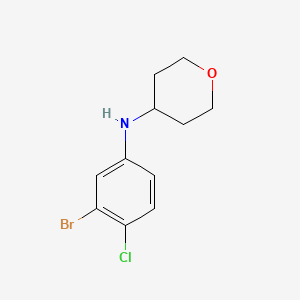
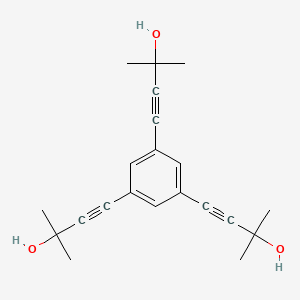
![5,5-Dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13334363.png)
![Tert-butyl 2-(aminomethyl)-5,7-dihydropyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13334371.png)
